4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide
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Overview
Description
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a butanamide structure
Preparation Methods
The synthesis of 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide typically involves the reaction of 4-tert-butylphenol with 2-methylphenylamine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring or butanamide structure are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrogenation: Hydrogenation reactions can convert the compound into saturated derivatives using hydrogen gas and a suitable catalyst.
Scientific Research Applications
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide can be compared with other similar compounds, such as:
4-tert-Butylphenol: A related compound with a similar phenoxy structure but lacking the butanamide group.
2-Methylphenylamine: Another related compound that shares the 2-methylphenylamine structure but lacks the phenoxy and butanamide groups.
4-tert-Butylcyclohexanol: A hydrogenated derivative of 4-tert-butylphenol with a cyclohexanol structure.
Biological Activity
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide is a synthetic organic compound known for its potential biological activities. This compound, characterized by a tert-butyl group attached to a phenoxy ring and a butanamide backbone, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H27NO2 |
Molecular Weight | 325.45 g/mol |
InChI Key | VQJSNPKBVRIYNQ-UHFFFAOYSA-N |
The compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing various physiological processes.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that regulate cell growth and differentiation.
- DNA Interaction : The compound could interact with DNA, potentially affecting gene expression and cellular functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has been studied for its potential anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Recent studies indicate that the compound may reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo, suggesting its utility in managing inflammatory diseases .
Research Findings
A summary of key research findings regarding the biological activity of this compound includes:
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, supporting its anticancer potential.
- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced inflammatory markers following LPS treatment. Histological analysis revealed decreased macrophage infiltration in liver tissues, correlating with lower serum transaminase levels .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-8-5-6-9-19(16)22-20(23)10-7-15-24-18-13-11-17(12-14-18)21(2,3)4/h5-6,8-9,11-14H,7,10,15H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSNPKBVRIYNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.